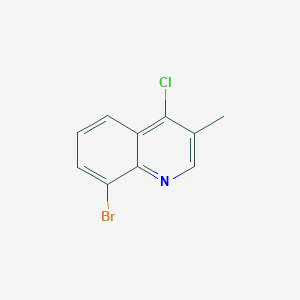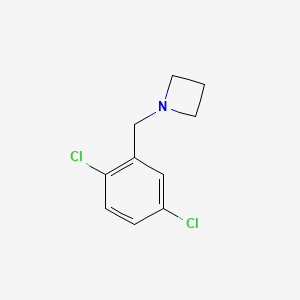
1-(2,5-Dichlorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2,5-dichlorobenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines and pyrrolidines . The presence of the 2,5-dichlorobenzyl group further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorobenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and can be performed under microwave irradiation in an alkaline aqueous medium, making it suitable for industrial production.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using alkyl dihalides and primary amines . The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions: 1-(2,5-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated nitrogen-containing compounds.
Substitution: The 2,5-dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.
科学研究应用
1-(2,5-Dichlorobenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(2,5-Dichlorobenzyl)azetidine involves its interaction with molecular targets through its azetidine ring and 2,5-dichlorobenzyl group. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to interact with various biological targets, including enzymes and receptors . The 2,5-dichlorobenzyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.
相似化合物的比较
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness: 1-(2,5-Dichlorobenzyl)azetidine is unique due to its four-membered azetidine ring, which provides a balance between stability and reactivity. The presence of the 2,5-dichlorobenzyl group further enhances its chemical properties, making it distinct from other azetidines and related compounds.
属性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC 名称 |
1-[(2,5-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-3-10(12)8(6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI 键 |
PXZQVTCKBACBOL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


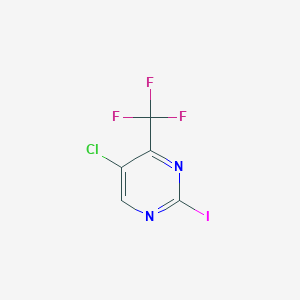
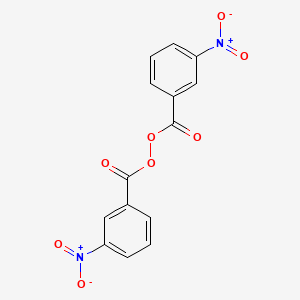
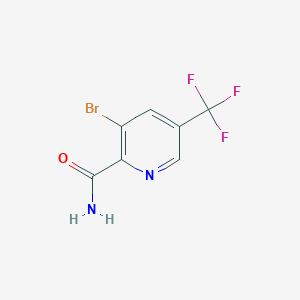
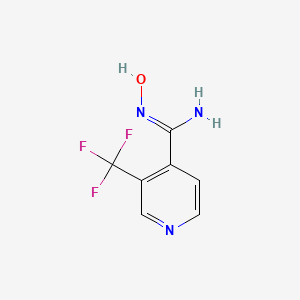
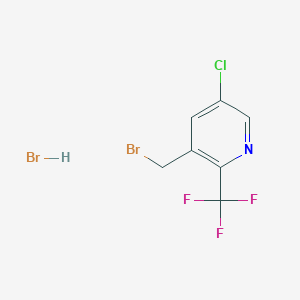
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
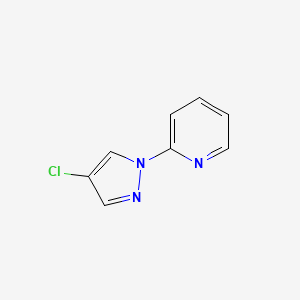

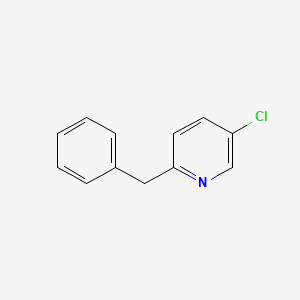
![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
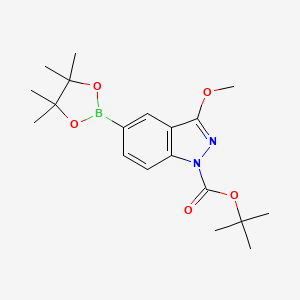
![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
